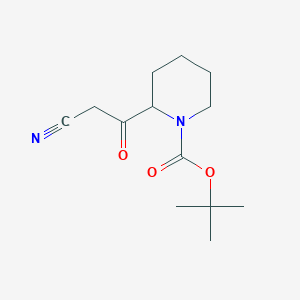
Ethyl 2-diazo-2-phenylacetate
Descripción general
Descripción
Ethyl 2-diazo-2-phenylacetate: is an organic compound with the molecular formula C10H10N2O2. It is a derivative of phenylacetic acid where an ethyl ester group is attached to the diazo moiety. This compound is known for its utility in various chemical reactions, particularly in organic synthesis.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and pH is maintained to ensure high yield and purity.
Continuous Flow Process: Some manufacturers use continuous flow reactors to streamline the production process, allowing for more efficient and scalable synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diazo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines.
Substitution Products: Halogenated compounds and amides.
Mecanismo De Acción
Molecular Targets and Pathways Involved:
Cycloaddition Reactions: The diazo group can react with alkenes and alkynes to form cyclopropanes and other cyclic structures.
Insertion Reactions: The diazo group can insert into C-H and N-H bonds, leading to the formation of new carbon-nitrogen bonds.
Rearrangement Reactions: The compound can undergo rearrangements to form different structural isomers.
Comparación Con Compuestos Similares
Ethyl Phenylacetate: Similar in structure but lacks the diazo group.
Ethyl 2-phenyl-2-diazomalonate: Contains a diazo group but has a different ester group.
Ethyl 2-phenyl-2-diazopropanoate: Another diazo compound with a different alkyl chain length.
Uniqueness: Ethyl 2-diazo-2-phenylacetate is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its reactivity with various nucleophiles and electrophiles sets it apart from other similar compounds.
Propiedades
IUPAC Name |
ethyl 2-diazo-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9(12-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCIOVIEGYZBJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694878 | |
| Record name | 2-Diazonio-1-ethoxy-2-phenylethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22065-57-2 | |
| Record name | 2-Diazonio-1-ethoxy-2-phenylethen-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2-pyrazolin-3-YL]-3-[2-(2,4-DI-T-pentylphenoxy)hexanamido]benzamide](/img/structure/B1501746.png)




